N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE
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Overview
Description
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a tetrahydropyridinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidinecarboxylic acid and tetrahydropyridine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce tetrahydropyridine derivatives.
Scientific Research Applications
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinecarboxylic acid
- Tetrahydropyridine derivatives
- Pyrimidine N-oxides
Uniqueness
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXIMIDAMIDE stands out due to its unique combination of a pyrimidine ring and a tetrahydropyridinecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-9-8-10(2)15-12(14-9)16-11(13)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVUEQKULBQSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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